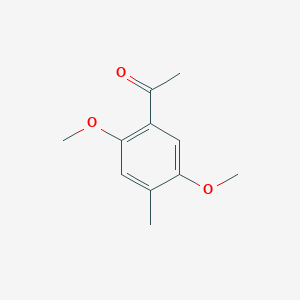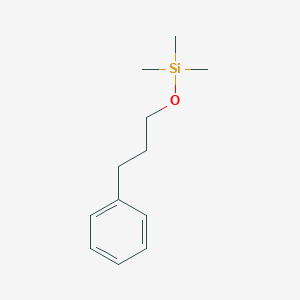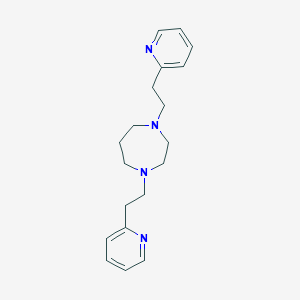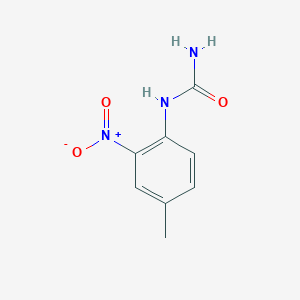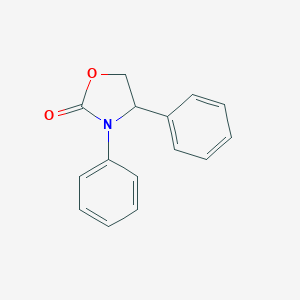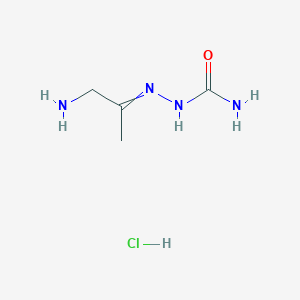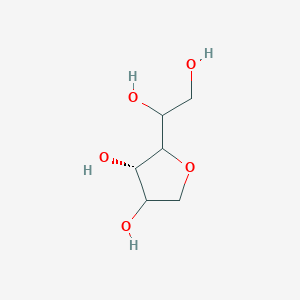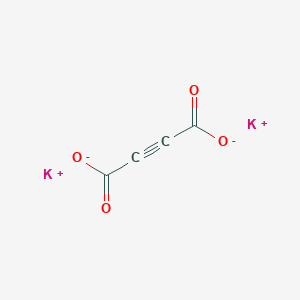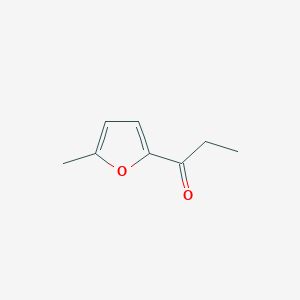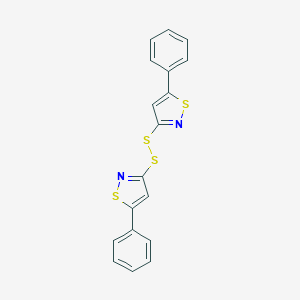
5,5'-Diphenyl-3,3'-diisothiazole disulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-Diphenyl-3,3'-diisothiazole disulfide (DPDS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPDS is a disulfide derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms. DPDS is known for its high stability, low toxicity, and strong antioxidant properties, making it a promising candidate for various applications in the field of chemistry and biology.
Mécanisme D'action
The mechanism of action of 5,5'-Diphenyl-3,3'-diisothiazole disulfide is not fully understood, but it is thought to involve the scavenging of free radicals and the inhibition of oxidative stress. 5,5'-Diphenyl-3,3'-diisothiazole disulfide has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, and to reduce the levels of reactive oxygen species in cells.
Effets Biochimiques Et Physiologiques
5,5'-Diphenyl-3,3'-diisothiazole disulfide has been shown to have a range of biochemical and physiological effects in various studies. In vitro studies have demonstrated that 5,5'-Diphenyl-3,3'-diisothiazole disulfide can protect cells from oxidative damage, reduce inflammation, and inhibit the growth of cancer cells. In vivo studies have shown that 5,5'-Diphenyl-3,3'-diisothiazole disulfide can improve cognitive function, reduce liver damage, and protect against radiation-induced injury.
Avantages Et Limitations Des Expériences En Laboratoire
5,5'-Diphenyl-3,3'-diisothiazole disulfide has several advantages for use in laboratory experiments, including its high stability, low toxicity, and ease of synthesis. However, 5,5'-Diphenyl-3,3'-diisothiazole disulfide also has some limitations, such as its limited solubility in water and its potential to form insoluble aggregates in solution.
Orientations Futures
There are several future directions for research on 5,5'-Diphenyl-3,3'-diisothiazole disulfide, including:
1. Investigation of the mechanism of action of 5,5'-Diphenyl-3,3'-diisothiazole disulfide in more detail, including its interactions with cellular components and signaling pathways.
2. Development of new methods for synthesizing 5,5'-Diphenyl-3,3'-diisothiazole disulfide and its derivatives, with improved yields and purity.
3. Exploration of the potential applications of 5,5'-Diphenyl-3,3'-diisothiazole disulfide in drug development, including its use as a lead compound for the development of new drugs for various diseases.
4. Investigation of the potential of 5,5'-Diphenyl-3,3'-diisothiazole disulfide as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
5. Study of the potential of 5,5'-Diphenyl-3,3'-diisothiazole disulfide as a food preservative or antioxidant additive in the food industry.
In conclusion, 5,5'-Diphenyl-3,3'-diisothiazole disulfide is a promising chemical compound with unique properties and potential applications in various fields. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent or industrial additive.
Méthodes De Synthèse
5,5'-Diphenyl-3,3'-diisothiazole disulfide can be synthesized through a variety of methods, including the reaction of 5,5'-diphenylisothiazolidine-3,3'-dione with hydrogen sulfide or thiol compounds, or the reaction of 5,5'-diphenylisothiocyanate with thiols. The synthesis of 5,5'-Diphenyl-3,3'-diisothiazole disulfide is a relatively simple process that can be carried out using standard laboratory equipment and techniques.
Applications De Recherche Scientifique
5,5'-Diphenyl-3,3'-diisothiazole disulfide has been the subject of numerous scientific studies due to its potential applications in various fields. In chemistry, 5,5'-Diphenyl-3,3'-diisothiazole disulfide has been used as a catalyst in organic reactions, as well as a stabilizer in polymers and plastics. In biology, 5,5'-Diphenyl-3,3'-diisothiazole disulfide has been investigated for its antioxidant and anti-inflammatory properties, as well as its potential as a drug candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
15139-41-0 |
|---|---|
Nom du produit |
5,5'-Diphenyl-3,3'-diisothiazole disulfide |
Formule moléculaire |
C18H12N2S4 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
5-phenyl-3-[(5-phenyl-1,2-thiazol-3-yl)disulfanyl]-1,2-thiazole |
InChI |
InChI=1S/C18H12N2S4/c1-3-7-13(8-4-1)15-11-17(19-21-15)23-24-18-12-16(22-20-18)14-9-5-2-6-10-14/h1-12H |
Clé InChI |
NVJLHGOWQFPKFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NS2)SSC3=NSC(=C3)C4=CC=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NS2)SSC3=NSC(=C3)C4=CC=CC=C4 |
Autres numéros CAS |
15139-41-0 |
Synonymes |
5,5'-diphenyl-3,3'-diisothiazole disulfide DPDIDS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



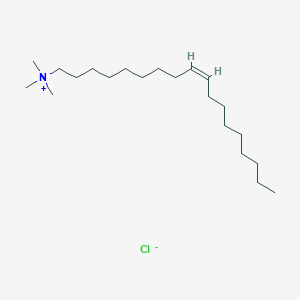
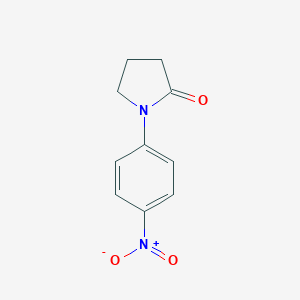
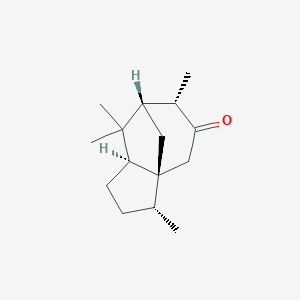
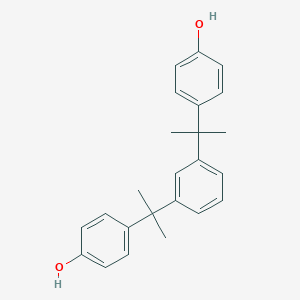
![beta-Alanine, N-(2-cyanoethyl)-N-[4-[(2-cyano-4-nitrophenyl)azo]phenyl]-, methyl ester](/img/structure/B76518.png)
